molecular formula C20H23N3O3 B2443488 (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109067-93-6

(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2443488
CAS No.: 2109067-93-6
M. Wt: 353.422
InChI Key: YFCXJWIXXNQMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 2109067-93-6) is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O3C_{20}H_{23}N_{3}O_{3}, with a molecular weight of 353.4 g/mol. The structural features include:

  • A bicyclic framework characteristic of azabicyclo compounds.
  • A methoxyphenyl group that may enhance lipophilicity and receptor interactions.
  • A pyridinyl ether moiety which could contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, particularly in the central nervous system (CNS). Key findings include:

  • Monoamine Reuptake Inhibition : Similar compounds have shown potential as monoamine reuptake inhibitors, which are useful in treating disorders such as depression and anxiety. The structural similarity to known inhibitors suggests that this compound might also possess this activity .
  • CNS Activity : The compound's ability to interact with various neurotransmitter systems hints at neuroactive properties. It may influence serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders .
  • Antimicrobial Properties : Preliminary assessments suggest that derivatives of bicyclic compounds often exhibit antimicrobial activity, indicating that this compound may share similar effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Binding Affinity : The interaction with serotonin and dopamine transporters could be a significant factor in its pharmacological profile.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors might contribute to its therapeutic effects.

Research Findings

Recent studies have explored the biological activity of similar compounds within the same class:

StudyFindings
Study 1 Identified monoamine reuptake inhibition properties in related azabicyclo compounds, suggesting similar potential for this compound .
Study 2 Demonstrated neuroactive properties through interaction studies with CNS receptors .
Study 3 Reported antimicrobial activity in structurally related bicyclic compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • A study on azabicyclo derivatives indicated effectiveness in reducing symptoms of anxiety and depression in animal models, supporting the hypothesis that this compound could be beneficial for similar indications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-18-4-2-3-14(11-18)22-20(24)23-15-5-6-16(23)13-19(12-15)26-17-7-9-21-10-8-17/h2-4,7-11,15-16,19H,5-6,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXJWIXXNQMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.